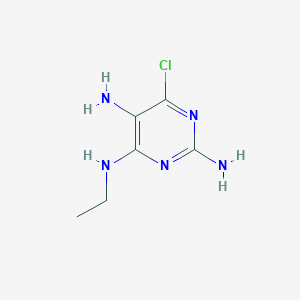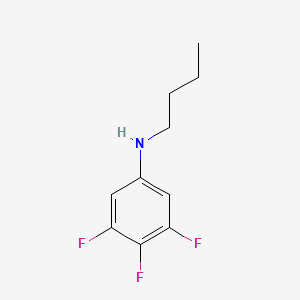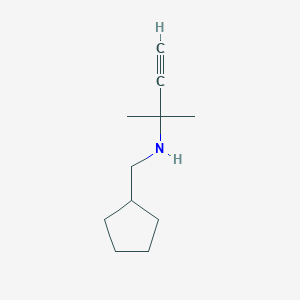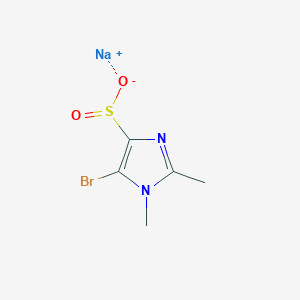![molecular formula C11H14ClNO2 B13238899 4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
4-[(2-Chlorobenzyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-chlorophenyl)methyl]amino}butanoic acid is an organic compound that features a butanoic acid backbone with a 2-chlorophenylmethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-chlorophenyl)methyl]amino}butanoic acid typically involves the reaction of 2-chlorobenzylamine with butanoic acid derivatives. One common method includes the following steps:
Formation of the Amide Bond: Reacting 2-chlorobenzylamine with butanoic acid chloride in the presence of a base such as triethylamine to form the corresponding amide.
Hydrolysis: Hydrolyzing the amide to yield the desired 4-{[(2-chlorophenyl)methyl]amino}butanoic acid.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-{[(2-chlorophenyl)methyl]amino}butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[(2-chlorophenyl)methyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(2-chlorophenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 4-{[(2-bromophenyl)methyl]amino}butanoic acid
- 4-{[(2-fluorophenyl)methyl]amino}butanoic acid
- 4-{[(2-methylphenyl)methyl]amino}butanoic acid
Uniqueness: 4-{[(2-chlorophenyl)methyl]amino}butanoic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents, it may exhibit distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(14)15/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
Clé InChI |
IQTZERJEHVOFSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13238841.png)


![[2-(2-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13238863.png)
![1-Methyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13238877.png)
![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13238883.png)
amine](/img/structure/B13238890.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)
![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)


